![molecular formula C28H30N4O5 B14999908 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide](/img/structure/B14999908.png)
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide
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Overview
Description
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide is a complex organic compound that features a variety of functional groups, including imidazolidinone, furan, and acetamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidinone ring can be reduced to form imidazolidines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the imidazolidinone ring can yield imidazolidines .
Scientific Research Applications
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazolidinones: Compounds with similar imidazolidinone cores.
Furan Derivatives: Compounds containing furan rings.
Acetamides: Compounds with acetamide functional groups.
Uniqueness
What sets 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-[1-(4-methylphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C28H30N4O5 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
2-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-(furan-2-ylmethyl)amino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H30N4O5/c1-17(2)19-10-12-21(13-11-19)29-27(35)25(20-8-6-18(3)7-9-20)32(16-22-5-4-14-37-22)24(33)15-23-26(34)31-28(36)30-23/h4-14,17,23,25H,15-16H2,1-3H3,(H,29,35)(H2,30,31,34,36) |
InChI Key |
AJVQODZINANHBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)N(CC3=CC=CO3)C(=O)CC4C(=O)NC(=O)N4 |
Origin of Product |
United States |
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